

ARM1 assay validation and quality control

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Compound of Interest

Compound Name: ARM1

Cat. No.: B2560592

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SARM1 Assay Technical Support Center

Welcome to the technical support center for the **SARM1** assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay validation, quality control, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the **SARM1** fluorogenic assay?

A1: The **SARM1** fluorogenic assay measures the NAD⁺ cleavage activity of the **SARM1** enzyme. The assay utilizes a substrate, N6-etheno-NAD (ϵ -NAD), which is not fluorescent due to internal quenching. When **SARM1** cleaves ϵ -NAD, it releases nicotinamide, which relieves the quenching and results in a measurable increase in fluorescence. This increase in fluorescence is directly proportional to the **SARM1** enzymatic activity.

Q2: What are the key components of a **SARM1** assay kit?

A2: A typical **SARM1** fluorogenic assay kit includes the following components:

- Recombinant human **SARM1** enzyme
- **SARM1** substrate (e.g., N6-etheno-NAD)
- Assay buffer
- A known **SARM1** inhibitor (e.g., DSRM-3716) to serve as a control

- A 96-well or 384-well plate

Q3: How should I store the **SARM1** enzyme?

A3: The recombinant **SARM1** enzyme is sensitive to freeze/thaw cycles. It is recommended to thaw the enzyme on ice, and upon first use, aliquot the remaining undiluted enzyme into single-use aliquots and store them at -80°C to avoid repeated freezing and thawing.

Q4: What are the primary readouts for **SARM1** activity in cells?

A4: In cellular assays, such as those using human Peripheral Blood Mononuclear Cells (PBMCs), both cyclic ADP-ribose (cADPR) and the ratio of cADPR to ADP-ribose (ADPR) can be used as primary readouts for **SARM1** activity. Additionally, quantifying NAD⁺ levels can monitor **SARM1** NADase activity, while measuring ATP/AMP can provide a readout of overall cellular health.

Experimental Protocols

SARM1 Fluorogenic Hydrolase Activity Assay Protocol

This protocol is adapted from commercially available fluorogenic assay kits.

Materials:

- Recombinant **SARM1** enzyme
- **SARM1** substrate (ϵ -NAD)
- **SARM1** assay buffer
- **SARM1** inhibitor (control)
- Test compounds
- Black 96-well plate
- Fluorescence microplate reader

Procedure:

- Prepare a 1x **SARM1** hydrolase buffer by diluting the provided 4x buffer with water.
- Add 30 µl of 1x **SARM1** hydrolase buffer to all wells of the 96-well plate.
- Prepare the test compounds and control inhibitor at the desired concentrations.
- Add 5 µl of the test compound or control inhibitor to the appropriate wells. For the "Positive Control" wells, add 5 µl of the
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com